4-(Diphenylamino)butanoic acid
CAS No.: 13505-00-5
Cat. No.: VC2631485
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13505-00-5 |
|---|---|
| Molecular Formula | C16H17NO2 |
| Molecular Weight | 255.31 g/mol |
| IUPAC Name | 4-(N-phenylanilino)butanoic acid |
| Standard InChI | InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19) |
| Standard InChI Key | SWUJAUCPZSQJPJ-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 |
| Canonical SMILES | C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2 |
Introduction
Chemical Structure and Physical Properties
4-(Diphenylamino)butanoic acid consists of a butanoic acid chain with a diphenylamino group attached at the 4-position. The diphenylamino group features two phenyl rings bonded to a nitrogen atom, which is connected to the butanoic acid chain.
Molecular Structure
The molecular structure of 4-(Diphenylamino)butanoic acid can be represented by the following SMILES notation:
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 4-(Diphenylamino)butanoic acid:
Structural Comparison with Related Compounds
4-(Diphenylamino)butanoic acid shares structural similarities with several other compounds, including:
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4-(Diphenylamino)-4-oxobutanoic acid (CAS: 77778-94-0): Contains an additional carbonyl group at the 4-position
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Methyl 4-(diphenylamino)-4-oxobutanoate (CAS: 77778-93-9): The methyl ester derivative of 4-(Diphenylamino)-4-oxobutanoic acid
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4-(Propylamino)butanoic acid (CAS: N/A): A simpler analog where the diphenyl groups are replaced by a propyl group
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4-(Ethylamino)butanoic acid (CAS: 76572-84-4): A simpler analog where the diphenyl groups are replaced by an ethyl group
The presence of the diphenyl groups in 4-(Diphenylamino)butanoic acid significantly influences its physicochemical properties compared to simpler amino-substituted butanoic acids, making it more lipophilic and potentially more reactive in certain chemical contexts.
Biological Activities and Mechanisms of Action
4-(Diphenylamino)butanoic acid has been identified as having several potential biological activities that make it relevant for medicinal chemistry and pharmaceutical research.
Enzyme Inhibition
4-(Diphenylamino)butanoic acid has been identified as a potential:
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Cholinesterase inhibitor: This property could make it relevant for neurodegenerative disorders like Alzheimer's disease
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Histone deacetylase inhibitor: This activity suggests potential applications in epigenetic regulation and cancer therapy
Influence on Biological Processes
The compound may influence numerous biological processes, including:
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Gene expression regulation: Through its potential histone deacetylase inhibitory activity
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Neurotransmission: Through its potential cholinesterase inhibitory activity
These activities suggest that 4-(Diphenylamino)butanoic acid and its derivatives could have applications in developing therapeutics for neurological disorders and cancer.
Applications in Scientific Research
4-(Diphenylamino)butanoic acid has diverse applications across several scientific fields due to its unique structural features and reactivity.
Medicinal Chemistry
The compound's potential biological activities make it valuable in medicinal chemistry research:
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Development of enzyme inhibitors for therapeutic applications
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Design of compounds for neurological disorders
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Investigation of novel anticancer agents
Organic Synthesis
As a building block, 4-(Diphenylamino)butanoic acid can be utilized in:
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Preparation of more complex nitrogen-containing compounds
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Synthesis of amides, esters, and other derivatives with potential biological activities
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Development of novel materials with specific properties
Material Science
The structural features of 4-(Diphenylamino)butanoic acid make it potentially useful in:
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Development of organic electronic materials
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Preparation of photosensitive compounds
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Design of specialty polymers
Similar triarylamine-based compounds have been used in the development of optoelectronic devices, suggesting potential applications in this area for derivatives of 4-(Diphenylamino)butanoic acid .
Analytical Methods and Characterization
Several analytical methods can be employed for the identification, quantification, and characterization of 4-(Diphenylamino)butanoic acid.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for aromatic protons of the diphenyl groups, methylene protons of the butanoic acid chain, and the carboxylic acid proton
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¹³C NMR would reveal signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon
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Infrared (IR) Spectroscopy:
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Expected to show characteristic absorption bands for:
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Carboxylic acid O-H stretch (broad, 3200-2800 cm⁻¹)
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C=O stretch (approximately 1700 cm⁻¹)
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C-N stretch (1350-1250 cm⁻¹)
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Aromatic C=C stretching (1600-1400 cm⁻¹)
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Mass Spectrometry:
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Would provide molecular weight confirmation (expected M+ at m/z 255)
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Fragmentation pattern analysis would show characteristic fragments related to diphenylamine moiety
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Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC):
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Useful for purity determination
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Thin-Layer Chromatography (TLC):
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Useful for monitoring reactions and preliminary identification
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